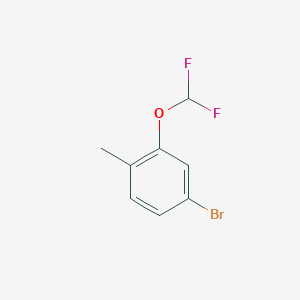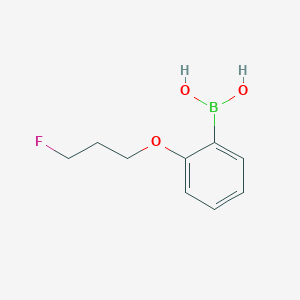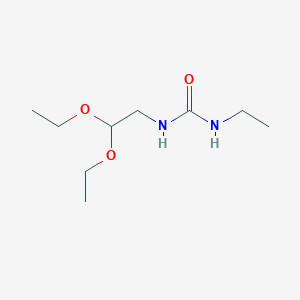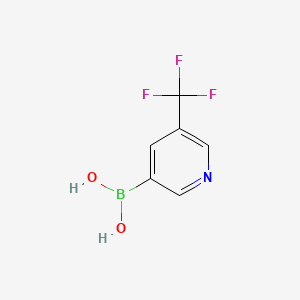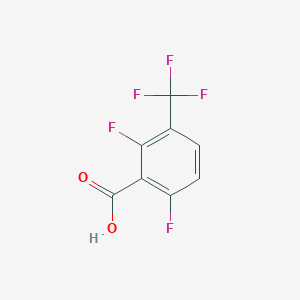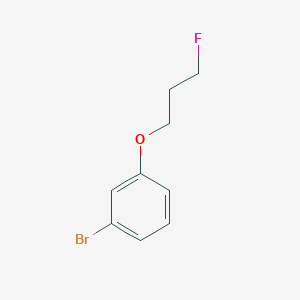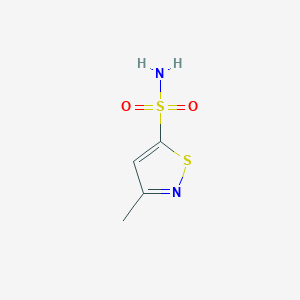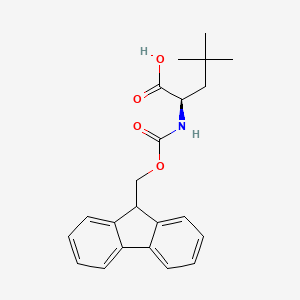
Fmoc-beta-t-butyl-D-alanine
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, also known as RMCD-P, is a synthetic molecule that has been used in research studies to investigate its potential therapeutic effects. RMCD-P is a member of the class of molecules known as ‘amino acids’ and is a derivative of the amino acid lysine. It has been studied for its potential to act as an agonist of the neurotransmitter glutamate, which is involved in a number of physiological processes. This molecule has been used in a number of scientific studies to explore its potential therapeutic applications.
Mécanisme D'action
Target of Action
Fmoc-beta-t-butyl-D-alanine, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid-labile Boc group .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound is stable under the typical conditions used in peptide synthesis .
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, meaning that it can be stored for long periods of time without degrading. It also has a relatively low toxicity, meaning that it can be used safely in laboratory experiments.
However, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid also has a number of limitations. It is not commercially available, meaning that it must be synthesized in the laboratory, which can be time consuming and expensive. Additionally, as it is a synthetic molecule, it is not found naturally in the body, meaning that its effects may differ from those of naturally occurring molecules.
Orientations Futures
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid has been studied for its potential to act as an agonist of the mGluR5 and NMDA receptors. However, there are still a number of potential future directions for research into this molecule.
One potential direction for future research is to explore the effects of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid on other receptors, such as the serotonin receptor. Additionally, further research could be conducted into the potential therapeutic applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, such as its potential to treat anxiety and depression.
Furthermore, research could also be conducted into the mechanism of action of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, in order to gain a better understanding of how it works and how it could be used therapeutically. Additionally, further research could be conducted into the safety and efficacy of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, in order to ensure that it is safe to use in humans.
Applications De Recherche Scientifique
Synthèse Peptidique en Phase Solide (SPPS)
Fmoc-beta-t-butyl-D-alanine est largement utilisé dans la SPPS, une méthode de synthèse chimique des peptides. Dans ce processus, le composé sert de dérivé de l'alanine protégé par Fmoc, ce qui signifie que le groupe amino est protégé par le groupe fluorenylméthyloxycarbonyle (Fmoc) pendant la synthèse . Cette protection est cruciale car elle permet l'addition séquentielle d'acides aminés sans réactions secondaires indésirables. La chaîne latérale t-butyle offre également une protection au groupe carboxyle, qui peut être éliminé ultérieurement dans des conditions acides .
Recherche en protéomique
En protéomique, this compound est utilisé pour la synthèse de peptides qui sont ensuite utilisés dans l'étude de la structure et de la fonction des protéines. Sa petite chaîne latérale confère un degré élevé de flexibilité, ce qui est avantageux lorsque le peptide est incorporé dans une chaîne polypeptidique pour des études structurales .
Applications pharmaceutiques
Ce composé est utilisé dans le développement de produits pharmaceutiques, en particulier dans la synthèse de médicaments à base de peptides. Son rôle de lieur dans la synthèse de peptides est essentiel pour créer des séquences peptidiques diverses qui peuvent imiter les processus biologiques naturels ou inhiber des interactions protéiques spécifiques .
Synthèse organique
This compound trouve sa place dans les processus de synthèse organique plus larges. Il est impliqué dans la synthèse de molécules organiques complexes, où le groupe Fmoc sert de groupe protecteur temporaire qui peut être éliminé sélectivement sans affecter les autres groupes fonctionnels de la molécule .
Recherche agrochimique
Bien que des applications spécifiques de this compound dans les agrochimiques ne soient pas largement rapportées, son rôle dans la synthèse de peptides et de molécules organiques suggère une utilité potentielle dans le développement de nouveaux agents agrochimiques, tels que des pesticides ou des herbicides qui pourraient cibler des protéines ou des enzymes spécifiques chez les ravageurs .
Chimie des colorants
L'utilisation potentielle du composé en chimie des colorants pourrait être attribuée à ses capacités de synthèse organique. Bien que des applications directes dans la production de colorants ne soient pas explicitement documentées, son rôle dans la synthèse de structures organiques complexes pourrait être extrapolé à la synthèse de colorants et de pigments organiques .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVCXKSSXJFDS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673975 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359766-58-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)
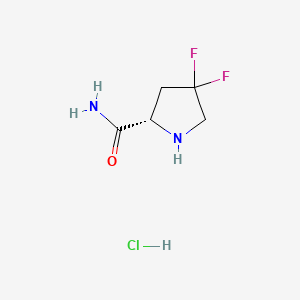
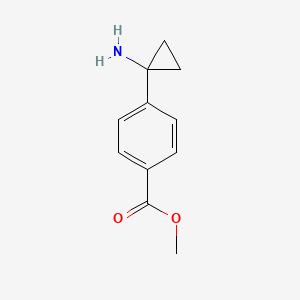
![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)
